molecular formula C13H14N4O2S B2600948 Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-23-2

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2600948
CAS No.: 339014-23-2
M. Wt: 290.34
InChI Key: FKNZCQBDUTYOGK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allylamine, a thiophene, and a triazine. Allylamines are organic compounds containing an allyl group (a carbon chain of the form -CH2-CH=CH2) attached to an amine group (-NH2). Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . Triazines are nitrogen-containing heterocycles with the formula C3H3N3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophenes, for example, can undergo electrophilic aromatic substitution . Triazines can participate in a variety of reactions including nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic thiophene could contribute to its stability and potentially its color .

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

Research into Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate and related compounds has yielded several key insights into their chemical synthesis and potential applications. These compounds are central to the creation of various heterocyclic structures, showcasing their versatility in synthetic chemistry.

  • Foundation for Heterocyclic Chemistry : A study detailed the synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines, indicating the compound's role in generating complex heterocyclic systems through condensation and reaction processes with aryl isocyanates and other reagents (Wamhoff & Tzanova, 2003).

  • Antibacterial Activity Studies : Research on derivatives of Ethyl 5-cyano-6-mercaptonicotinate, closely related to the compound , led to the development of sulfonamide moieties-containing compounds, exhibiting potential antibacterial activities. This highlights the compound's utility in medicinal chemistry for creating new therapeutic agents (Gad-Elkareem & El-Adasy, 2010).

  • Microwave-Assisted Synthesis for Biological Activities : A methodology utilizing microwave-assisted synthesis explored the incorporation of ethyl piperazine-1-carboxylate derivatives, showcasing the compound's adaptability in synthesizing molecules with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

  • Naphthyridines Synthesis : Investigations into the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates demonstrated the compound's role in generating diverse naphthyridine derivatives, useful in various chemical and pharmaceutical research contexts (Balogh et al., 2009).

  • Heterocyclic Compound Synthesis for Antimicrobial Assessment : Ethyl 1-aminotetrazole-5-carboxylate's reaction with hydrazine hydrate led to aminohydrazide and further compounds with 1,3,4-oxadiazole-5-thiol structures, indicating its significance in synthesizing heterocyclic compounds with antimicrobial potentials (Taha & El-Badry, 2010).

Mechanism of Action

The mechanism of action would depend on the application of this compound. Without more information, it’s difficult to speculate .

Properties

IUPAC Name

ethyl 5-(prop-2-enylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-7-14-12-10(13(18)19-4-2)16-17-11(15-12)9-6-5-8-20-9/h3,5-6,8H,1,4,7H2,2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNZCQBDUTYOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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